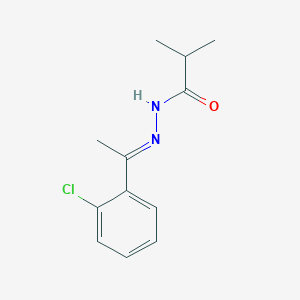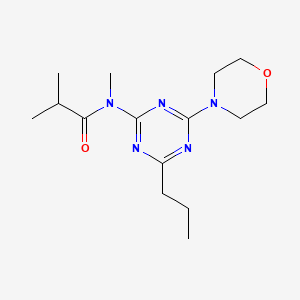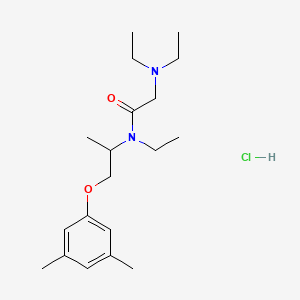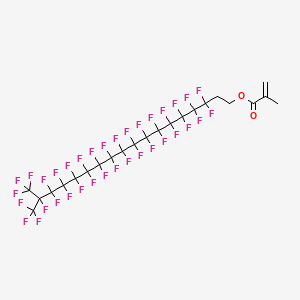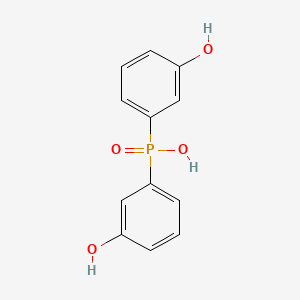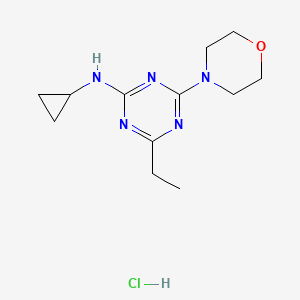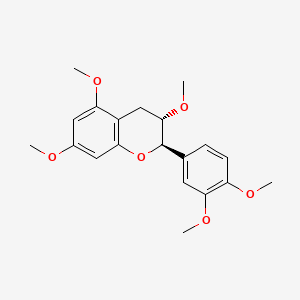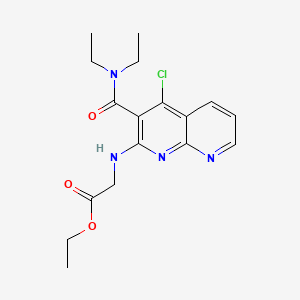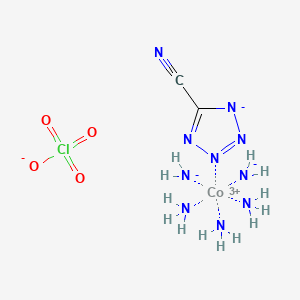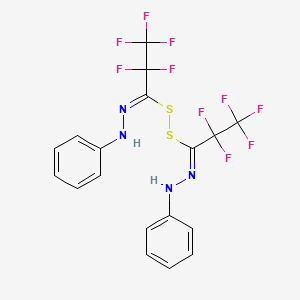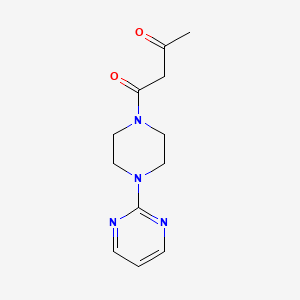
4-Methyl-2-phenyl-2-(phenylmethoxy)morpholine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2-phenyl-2-(phenylmethoxy)morpholine hydrochloride is a chemical compound with the molecular formula C18H21NO2·HCl and a molecular weight of 319.831 g/mol . This compound belongs to the class of substituted phenylmorpholines, which are derivatives of phenylmorpholine or the psychostimulant drug phenmetrazine . These compounds are known for their stimulant effects and their ability to release monoamine neurotransmitters .
Méthodes De Préparation
The synthesis of 4-Methyl-2-phenyl-2-(phenylmethoxy)morpholine hydrochloride typically involves the reaction of morpholine with phenylmethanol and a methylating agent under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
4-Methyl-2-phenyl-2-(phenylmethoxy)morpholine hydrochloride undergoes various chemical reactions typical of secondary amines and ethers. These reactions include:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylmethoxy group can be replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions
Applications De Recherche Scientifique
4-Methyl-2-phenyl-2-(phenylmethoxy)morpholine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its effects on neurotransmitter release and its potential use in neurological research.
Mécanisme D'action
The mechanism of action of 4-Methyl-2-phenyl-2-(phenylmethoxy)morpholine hydrochloride involves its interaction with monoamine neurotransmitter systems. The compound acts as a releaser of neurotransmitters such as dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft . This action is mediated through the inhibition of reuptake transporters and the promotion of neurotransmitter release from presynaptic neurons .
Comparaison Avec Des Composés Similaires
4-Methyl-2-phenyl-2-(phenylmethoxy)morpholine hydrochloride is similar to other substituted phenylmorpholines, such as:
Phenmetrazine: Known for its stimulant effects and use as an anorectic agent.
Phendimetrazine: Used as an appetite suppressant in the treatment of obesity.
Isophenmetrazine: Another stimulant with similar effects to phenmetrazine. The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct pharmacological properties and potential therapeutic applications.
Propriétés
Numéro CAS |
124497-91-2 |
|---|---|
Formule moléculaire |
C18H22ClNO2 |
Poids moléculaire |
319.8 g/mol |
Nom IUPAC |
4-methyl-2-phenyl-2-phenylmethoxymorpholine;hydrochloride |
InChI |
InChI=1S/C18H21NO2.ClH/c1-19-12-13-20-18(15-19,17-10-6-3-7-11-17)21-14-16-8-4-2-5-9-16;/h2-11H,12-15H2,1H3;1H |
Clé InChI |
UWMVRKLQKVYVBZ-UHFFFAOYSA-N |
SMILES canonique |
CN1CCOC(C1)(C2=CC=CC=C2)OCC3=CC=CC=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


